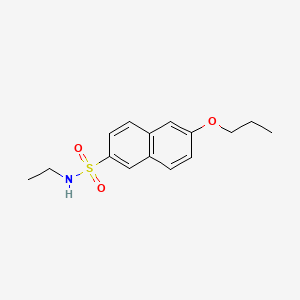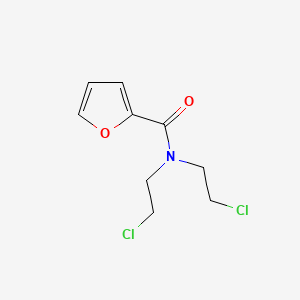
(Z)-Akuammidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of akuammiline alkaloids, including (Z)-Akuammidine, has been a subject of extensive research due to its complex structure. The first total synthesis of related akuammiline alkaloid vincorine was accomplished in a multi-step process highlighting the challenges associated with synthesizing these compounds (Zhang et al., 2009). Notably, different synthetic approaches have been developed over the years, including asymmetric syntheses that aim to create these complex molecules with specific orientation and properties (Moreno et al., 2016).
Molecular Structure Analysis
Akuammiline alkaloids are characterized by their polycyclic cage-like structures. Innovative strategies like iminium ion cascade annulation have been developed for synthesizing the core structures of these alkaloids, demonstrating the complexity and uniqueness of their molecular architecture (Andreansky & Blakey, 2016).
Chemical Reactions and Properties
The chemical reactivity of akuammiline alkaloids, including (Z)-Akuammidine, involves several key transformations critical to their synthesis. These transformations include cyclopropanation, ring-opening, and ring closure, highlighting the intricate steps required to construct the alkaloid's complex framework (Zhang et al., 2009).
Physical Properties Analysis
Although specific studies on the physical properties of (Z)-Akuammidine are limited, the general understanding of akuammiline alkaloids suggests they possess unique structural features that influence their physical characteristics. These features include polycyclic structures and the presence of multiple stereocenters.
Chemical Properties Analysis
The chemical properties of (Z)-Akuammidine are influenced by its indole core and the surrounding polycyclic structure. These properties are central to the molecule's biological activity and its interaction with biological targets. The synthesis and functionalization of these alkaloids, as demonstrated in various studies, shed light on their chemical properties and reactivity (Zhang et al., 2009).
Scientific Research Applications
Glucose Uptake Stimulation
Akuammidine, among other indole alkaloids, was identified as a contributing compound in the glucose uptake stimulatory effect observed in the chloroform extract of Picralima nitida seeds. The study highlighted akuammidine's potential role in glucose metabolism, making it a point of interest in metabolic research and potential diabetes treatments (Shittu et al., 2010).
Opioid Receptor Interaction
Further investigation into the alkaloids of the akuamma tree, Picralima nitida, revealed that akuammidine, along with other alkaloids, primarily targets opioid receptors. Detailed in vitro studies identified potent interactions, particularly with kappa opioid receptors, indicating potential therapeutic applications in pain management and addiction treatment. These findings also suggest that akuammidine may provide a novel scaffold for developing unique opioids (Creed et al., 2020).
Synthetic Chemistry and Alkaloid Synthesis
The challenging synthesis of akuammiline alkaloids, including those with a methanoquinolizidine core like akuammidine, has been a subject of significant interest. Recent advancements have led to successful total syntheses of these compounds, offering insights into their complex structures and potential for creating bioactive molecules in medicinal chemistry (Picazo et al., 2018).
Anti-Plasmodial Activity
Akuammidine was isolated from the leaves of Alstonia scholaris and demonstrated moderate antiplasmodial activity, suggesting potential applications in malaria research and treatment (Hirasawa et al., 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis of (Z)-Akuammidine can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "Yohimbine", "Sodium borohydride", "Hydrogen peroxide", "Sodium hydroxide", "Methyl iodide", "Ammonium chloride", "Sodium cyanoborohydride", "Acetic acid", "Sodium methoxide", "3,4-Dimethoxybenzaldehyde", "Ammonium acetate", "Sodium borohydride" ], "Reaction": [ "Yohimbine is reduced to yohimbine hydrochloride using sodium borohydride in methanol.", "Yohimbine hydrochloride is oxidized to 11-hydroxy yohimbine using hydrogen peroxide and sodium hydroxide.", "11-hydroxy yohimbine is reacted with methyl iodide to form 11-methoxy yohimbine.", "11-methoxy yohimbine is reacted with ammonium chloride and sodium cyanoborohydride to form (Z)-Akuammidine.", "3,4-Dimethoxybenzaldehyde is reacted with ammonium acetate and sodium borohydride in acetic acid to form 3,4-Dimethoxyphenethylamine.", "3,4-Dimethoxyphenethylamine is reacted with sodium methoxide to form 3,4-Dimethoxyphenethylamine methoxide.", "3,4-Dimethoxyphenethylamine methoxide is reacted with (Z)-Akuammidine to form (Z)-Akuammidine 3,4-Dimethoxyphenethylamine salt." ] } | |
CAS RN |
113973-31-2 |
Product Name |
(Z)-Akuammidine |
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
0 |
Appearance |
Cryst. |
Origin of Product |
United States |
Q & A
Q1: What is the molecular formula and weight of (Z)-Akuammidine, and how was it characterized?
A1: (Z)-Akuammidine has the molecular formula C20H24N2O, corresponding to a molecular weight of 308.41 g/mol. Its structure was elucidated through comprehensive spectroscopic analyses, including 1H and 13C Nuclear Magnetic Resonance (NMR) techniques such as COSY, nOe, AFT, HETCOR, CSCM 1D, and selective INEPT spectroscopy. [] These methods allow for the determination of atom connectivity and spatial arrangement within the molecule.
Q2: Apart from spectroscopic methods, are there any other analytical techniques used to identify and quantify (Z)-Akuammidine?
A2: While the provided research focuses on NMR for structural characterization [], other analytical methods are likely employed for identification and quantification in plant extracts. These may include:
- High-performance liquid chromatography (HPLC) coupled with various detectors: HPLC can separate (Z)-Akuammidine from other compounds in the plant matrix, and detectors like UV-Vis or mass spectrometry can be used for identification and quantification. []
- Mass spectrometry (MS): MS techniques can provide accurate mass measurements, aiding in the confirmation of the molecular formula and identification of characteristic fragmentation patterns. []
Q3: (Z)-Akuammidine is often mentioned alongside other alkaloids like Koumine and Gelsemine. Is there a known structure-activity relationship within this group of alkaloids?
A3: The research primarily focuses on the isolation and structural elucidation of (Z)-Akuammidine and other alkaloids from Gelsemium elegans. [, , ] While a specific structure-activity relationship is not explicitly discussed, the presence of similar structural motifs within this group of alkaloids suggests a potential for shared pharmacological activities or targets. Further research is needed to establish definitive structure-activity relationships and explore their implications for potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




